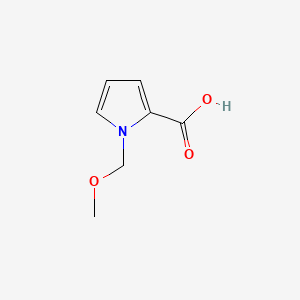

1-(Methoxymethyl)pyrrole-2-carboxylic acid

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

The pyrrole ring is a five-membered, nitrogen-containing aromatic heterocycle that serves as a fundamental structural motif in a vast array of natural products and synthetic molecules. wikipedia.org Its presence is integral to the function of critical biological molecules, including heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the primary pigment in photosynthesis. The unique electronic properties of the pyrrole ring, characterized by its electron-rich nature, make it a versatile component in both biological processes and chemical synthesis. nih.gov

In contemporary chemical research, pyrrole and its derivatives are highly valued scaffolds in medicinal chemistry and materials science. wikipedia.org The pyrrole nucleus is a common feature in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov Its ability to engage in various chemical reactions allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired therapeutic effects. nih.gov Prominent drugs such as atorvastatin, used for lowering cholesterol, and sunitinib, an anticancer agent, feature the pyrrole core, highlighting its importance in drug design. wikipedia.org

Academic Context and Importance of Functionalized Pyrrole-2-carboxylic Acid Scaffolds

Within the broader family of pyrrole compounds, functionalized pyrrole-2-carboxylic acids are of significant academic and industrial interest. hmdb.cawikipedia.org These compounds are characterized by a carboxylic acid group at the C2 position of the pyrrole ring, a feature that provides a convenient handle for further chemical modification. Pyrrole-2-carboxylic acid itself is a naturally occurring compound, arising from the biological dehydrogenation of the amino acid proline. wikipedia.org

The pyrrole-2-carboxylic acid scaffold is a versatile building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or ketones, providing access to a diverse library of complex molecules. orgsyn.org This versatility is crucial for developing new pharmaceuticals and materials. For instance, pyrrole-2-carboxamide derivatives are found in several marine alkaloids with interesting biological activities and are key to the function of certain synthetic antibacterial agents. nih.gov Furthermore, these scaffolds can be polymerized to create functional materials like poly(pyrrole-2-carboxylic acid), which has applications in sensor technology and biocompatible coatings.

The synthesis of these scaffolds has been the subject of extensive research, with numerous methods developed to prepare them efficiently. orgsyn.orgbeilstein-journals.org These methods often involve the cyclization of precursors or the direct carboxylation of a pre-formed pyrrole ring. The ability to introduce various substituents onto the pyrrole ring, in addition to the C2-carboxylic acid, allows for the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov

Overview of 1-(Methoxymethyl)pyrrole-2-carboxylic Acid within Complex Pyrrole Systems

This compound represents a specific example of a functionalized pyrrole-2-carboxylic acid designed for use in multi-step organic synthesis. Its structure is distinguished by a methoxymethyl (MOM) group attached to the nitrogen atom (position 1) of the pyrrole ring.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 172805-62-8 synquestlabs.com |

| Molecular Formula | C₇H₉NO₃ synquestlabs.com |

| Molecular Weight | 155.153 g/mol synquestlabs.com |

| Canonical SMILES | COCN1C=CC=C1C(=O)O |

In the context of complex pyrrole chemistry, the methoxymethyl group serves as a protecting group for the pyrrole nitrogen. The NH proton of an unprotected pyrrole is moderately acidic and can interfere with certain chemical reactions, particularly those involving strong bases or nucleophiles. wikipedia.orgnih.gov By replacing this proton with a MOM group, chemists can prevent unwanted side reactions at the nitrogen position. This protecting group is stable under a variety of reaction conditions but can be selectively removed later in the synthetic sequence to restore the N-H functionality if needed.

The use of such N-protected pyrrole-2-carboxylic acids is a common strategy that facilitates the synthesis of more elaborate molecules. nih.gov It allows for precise chemical manipulations at other positions of the pyrrole ring or on the carboxylic acid group without disturbing the pyrrole nitrogen. Therefore, this compound is best understood not as a final product with a direct application, but as a key intermediate—a specifically tailored building block enabling the construction of more complex and potentially bioactive pyrrole-containing targets.

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPPLMHQADTKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxymethyl Pyrrole 2 Carboxylic Acid

De Novo Synthesis Approaches to the Pyrrole (B145914) Core

De novo synthesis involves the construction of the pyrrole ring from simpler, non-cyclic starting materials. These methods offer the advantage of potentially introducing multiple substituents in a single, convergent step.

Several classical methods are foundational to the de novo synthesis of pyrroles, each utilizing different precursors to form the five-membered aromatic ring.

Paal-Knorr Synthesis : This is one of the most common methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a di-imine intermediate which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.orgyoutube.com Various catalysts, including weak acids like acetic acid, or even catalyst- and solvent-free conditions, have been successfully employed. organic-chemistry.orgrsc.orgresearchgate.net

Van Leusen Pyrrole Synthesis : This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile three-atom synthon. nih.govnih.gov The reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor) under basic conditions. nih.gov The process is followed by the elimination of the tosyl group to yield the pyrrole ring. nih.gov This strategy is highly valued for its operational simplicity and the wide availability of suitable starting materials. nih.gov

Knorr Pyrrole Synthesis : Not to be confused with the Paal-Knorr synthesis, this reaction involves the condensation of an α-amino ketone with a compound containing an α-methylene group that is activated by an adjacent carbonyl group. wikipedia.org This method allows for the construction of highly substituted pyrroles.

The direct de novo synthesis of 1-(methoxymethyl)pyrrole-2-carboxylic acid is theoretically plausible but less commonly documented than functionalization routes. A hypothetical Paal-Knorr approach would involve the reaction of methoxymethylamine with a 1,4-dicarbonyl compound that also contains a masked or precursor carboxylic acid functionality at the appropriate position.

For instance, a diketo-ester or a similar substrate could be cyclized with methoxymethylamine. The subsequent hydrolysis of the ester group would then yield the target carboxylic acid. The challenge lies in the synthesis and stability of the required highly functionalized 1,4-dicarbonyl precursor.

Similarly, the Van Leusen synthesis could be adapted. A reaction between an appropriately substituted Michael acceptor bearing a latent carboxylic acid and TosMIC could form a 3-carboxypyrrole derivative. nih.gov Subsequent N-alkylation would be required to introduce the methoxymethyl group, making this a sequential rather than concurrent approach.

Synthesis via Functionalization of Pre-formed Pyrrole Derivatives

This is the more prevalent and strategically flexible approach to synthesizing this compound. It begins with a simpler, commercially available or easily synthesized pyrrole derivative, which is then elaborated through a series of reactions. Two primary pathways exist: N-alkylation of a pyrrole-2-carboxylate or C-2 carboxylation of a 1-(methoxymethyl)pyrrole (B2757978).

This pathway begins with a pyrrole ring already possessing the C-2 carboxylic acid group (or its ester equivalent) and introduces the methoxymethyl (MOM) group onto the nitrogen atom. The pyrrole nitrogen is nucleophilic, although its reactivity is modulated by the electron-withdrawing carboxylate group at the C-2 position.

The reaction typically involves deprotonation of the pyrrole N-H with a suitable base, followed by quenching the resulting anion with a methoxymethylating agent.

Starting Material : Methyl 1H-pyrrole-2-carboxylate or Ethyl 1H-pyrrole-2-carboxylate are common starting materials.

Base : Strong bases such as sodium hydride (NaH) are often used to deprotonate the pyrrole nitrogen.

Reagent : Chloromethyl methyl ether (MOM-Cl) is a standard reagent for introducing the MOM protecting group.

Final Step : The resulting ester, methyl 1-(methoxymethyl)pyrrole-2-carboxylate, is then saponified (hydrolyzed) using a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) to yield the final carboxylic acid product.

Table 1: Representative Conditions for N-Alkylation of Pyrroles

| Substrate | Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Pyrrole | Alkyl Halides | KOH | Ionic Liquid | Regioselective N-substitution | organic-chemistry.org |

| Pyrrole-2-carboxylate ester | MOM-Cl | NaH | THF / DMF | 0 °C to room temp. | General Procedure |

| Pyrroles / Indoles | MeI | NaOH / TBAB | - | Phase-transfer catalysis | researchgate.net |

This alternative strategy begins with the N-alkylation of unsubstituted pyrrole to form 1-(methoxymethyl)pyrrole. Subsequently, the carboxylic acid group is introduced selectively at the C-2 position, which is the most electron-rich and sterically accessible position for electrophilic substitution on the pyrrole ring.

Two primary methods for this carboxylation are prominent:

Vilsmeier-Haack Formylation followed by Oxidation : This is a two-step process.

Formylation : The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.org The Vilsmeier reagent, an electrophilic iminium cation, is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). quimicaorganica.orgwikipedia.org The reaction with 1-(methoxymethyl)pyrrole yields 1-(methoxymethyl)pyrrole-2-carbaldehyde.

Oxidation : The resulting aldehyde is then oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), silver(I) oxide (Ag₂O), or Pinnick oxidation conditions (sodium chlorite (B76162) and a scavenger).

Direct Carboxylation : This involves the introduction of the -COOH group in a single step.

Organometallic Intermediates : A common method involves the deprotonation of the C-2 position of 1-(methoxymethyl)pyrrole with a strong base (e.g., n-butyllithium) to form a 2-lithiopyrrole intermediate. This nucleophilic species is then quenched with carbon dioxide (CO₂), often from dry ice, followed by an acidic workup to yield the carboxylic acid.

Enzymatic or Metal-Catalyzed Carboxylation : Research has also explored the direct carboxylation of the pyrrole C-H bond using CO₂ under various catalytic conditions, including enzymatic processes and transition-metal catalysis. researchgate.netrsc.org

Table 2: Key Reactions for C-2 Functionalization of Pyrroles

| Reaction | Substrate | Reagents | Intermediate Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | N-Substituted Pyrrole | POCl₃, DMF | Pyrrole-2-carbaldehyde | quimicaorganica.orgchemtube3d.com |

| Direct Carboxylation | Pyrrole | K₂CO₃, CO₂ (high pressure) | Pyrrole-2-carboxylic acid | researchgate.net |

| Friedel-Crafts Acylation | TIPS-Pyrrole | Methyl malonyl chloride, AlCl₃ | 2-(3-Methoxy-1,3-dioxopropyl)pyrrole | mdpi.com |

Efficient synthesis of a molecule with multiple reactive functional groups, like this compound, often relies on the concept of orthogonal protection. wikipedia.org This strategy allows for the selective modification of one functional group while another is masked by a protecting group that is stable to the reaction conditions and can be removed later without affecting the rest of the molecule. wikipedia.org

In the context of this synthesis, the carboxylic acid and the pyrrole N-H are the two key functional groups that require management. A typical orthogonal strategy would be:

Protection of the Carboxylic Acid : Start with pyrrole-2-carboxylic acid. The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) via Fischer esterification or reaction with an alkyl halide. This ester group protects the acid from reacting with the base used in the next step.

N-Alkylation : The pyrrole N-H of the ester intermediate is then deprotonated and alkylated with a methoxymethylating reagent as described in section 2.2.1. The ester protecting group is stable under these conditions.

Deprotection of the Carboxylic Acid : Finally, the ester is selectively cleaved via saponification (base-catalyzed hydrolysis) to reveal the carboxylic acid. The N-methoxymethyl bond is stable to these basic hydrolysis conditions.

This sequence exemplifies an orthogonal approach because the ester is cleaved by base, while the N-MOM group would require acidic conditions for removal, allowing for selective deprotection.

Multi-step Synthetic Sequences

Implementation of Protecting Group Strategies for Selective Functionalization

The use of protecting groups is fundamental in the multi-step synthesis of complex pyrrole derivatives to control chemoselectivity in subsequent reactions. wikipedia.org For the synthesis of this compound, the methoxymethyl (MOM) group is a key N-protecting group.

A common strategy commences with a commercially available precursor, such as ethyl 1H-pyrrole-2-carboxylate. orgsyn.orgnih.gov The pyrrole nitrogen of this starting material can be protected with the MOM group using methoxymethyl chloride (MOM-Cl) in the presence of a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This N-alkylation reaction yields ethyl 1-(methoxymethyl)pyrrole-2-carboxylate. The final step in this sequence is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the carboxylate salt and yield the final product, this compound. nih.govnih.gov

An alternative multi-step approach involves the initial protection of the pyrrole ring itself. The nitrogen of pyrrole can be protected with the MOM group to form 1-(methoxymethyl)pyrrole. Subsequently, this intermediate can undergo regioselective C-2 functionalization. One effective method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and DMF to introduce a formyl group (-CHO) at the C-2 position of the electron-rich pyrrole ring, yielding 1-(methoxymethyl)pyrrole-2-carbaldehyde. organic-chemistry.orgchemtube3d.comrsc.orgorgsyn.org The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), to afford this compound.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| N-Methoxymethylation | MOM-Cl, NaH, THF/DMF | Ethyl 1-(methoxymethyl)pyrrole-2-carboxylate | wikipedia.org |

| Ester Hydrolysis | 1. NaOH/H₂O, 2. H₃O⁺ | This compound | nih.govnih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-(Methoxymethyl)pyrrole-2-carbaldehyde | organic-chemistry.orgchemtube3d.comrsc.orgorgsyn.org |

| Aldehyde Oxidation | KMnO₄ or Jones Reagent | This compound | General knowledge |

Sequential Reaction Cascades for Complex Pyrrole Derivative Synthesis

Sequential reaction cascades involve a series of intramolecular or intermolecular reactions that occur in a single reaction flask, often triggered by a single event. While a specific cascade for the direct synthesis of this compound is not prominently documented, the principles of cascade reactions are applied in the synthesis of complex pyrrole systems. For instance, a cascade reaction can be initiated by the formation of an intermediate that is designed to undergo subsequent cyclization and functionalization steps.

A hypothetical cascade approach could involve the reaction of a suitably designed acyclic precursor that, upon cyclization to form the pyrrole ring, already contains the necessary functionalities or precursors for the methoxymethyl and carboxyl groups. Such strategies often rely on transition-metal catalysis or organocatalysis to orchestrate the sequence of bond-forming events.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. The synthesis of pyrrole-2-carboxylates and their derivatives can be achieved through such protocols.

One notable one-pot method for the synthesis of pyrrole-2-carboxylates involves an electrocyclic ring closure of in-situ generated 3,4-dihydro-2H-pyrrole intermediates, which are then oxidized to the corresponding pyrroles. This approach can tolerate a range of functional groups. While not explicitly demonstrated for this compound, this methodology could potentially be adapted by using an appropriately N-substituted glycine (B1666218) ester as a starting material.

Another strategy involves the direct lithiation of an N-protected pyrrole followed by carboxylation. For example, 1-(methoxymethyl)pyrrole could be treated with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate the C-2 position, followed by the addition of carbon dioxide (as dry ice or a stream of CO₂ gas) to introduce the carboxyl group. This one-pot sequence of lithiation and carboxylation would directly yield the target molecule. nih.gov

| Methodology | Advantages | Potential Challenges |

|---|---|---|

| Multi-step Synthesis | High degree of control and predictability; well-established reactions. | Time-consuming; may require purification of intermediates; can have lower overall yield. |

| One-Pot Synthesis | Increased efficiency; reduced waste and cost. | Requires careful optimization of reaction conditions to avoid side reactions; may be less versatile. |

Biocatalytic and Sustainable Approaches for Pyrrole-2-carboxylic Acid Derivatives

The field of biocatalysis offers environmentally benign alternatives to traditional synthetic methods. While specific biocatalytic routes to this compound are not yet established, research into enzymatic processes for the synthesis of related pyrrole derivatives is ongoing.

For instance, the enzymatic carboxylation of pyrrole to pyrrole-2-carboxylate has been demonstrated using whole cells of Bacillus megaterium in supercritical carbon dioxide, which acts as both the solvent and the carboxylating agent. rsc.org This highlights the potential for direct enzymatic carboxylation of the pyrrole ring.

Furthermore, engineered enzymes have been developed for the selective N-alkylation of heterocyclic compounds. Although demonstrated for pyrazoles, similar enzymatic systems could potentially be adapted for the N-methoxymethylation of a pyrrole-2-carboxylic acid precursor.

Sustainable chemistry principles are also being applied to the synthesis of pyrrole derivatives, focusing on the use of renewable feedstocks and greener reaction conditions. For example, methods are being developed for the synthesis of N-alkyl-pyrrolecarboxylic acid derivatives from biosourced materials like 3-hydroxy-2-pyrones and primary amines, often under solvent-free or aqueous conditions. These approaches represent a move towards more environmentally friendly manufacturing processes for this important class of compounds.

Chemical Reactivity and Transformative Reactions of 1 Methoxymethyl Pyrrole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and decarboxylation. These reactions are fundamental to its use as a building block in organic synthesis.

Esterification Reactions with Alcohols

The conversion of 1-(Methoxymethyl)pyrrole-2-carboxylic acid into its corresponding esters is a common transformation. This is typically achieved through standard esterification protocols. The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org This reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction toward the ester product. organic-chemistry.org

Common acid catalysts for this transformation include mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH). organic-chemistry.org The N-MOM group is generally stable under these mildly acidic conditions, particularly if the reaction is not subjected to prolonged heating, which could lead to its cleavage. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.org

Amidation and Peptide Coupling Reactions

The formation of an amide bond from this compound and an amine is a crucial reaction, particularly for the synthesis of biologically relevant molecules and complex organic materials. researchgate.net The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can be destructive to complex molecules. Therefore, the carboxylic acid must first be "activated". nih.gov

This activation is accomplished using a wide array of reagents known as coupling agents. ntu.edu.sg These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. nih.govdrugs.com The choice of coupling reagent is critical and depends on the specific substrates, with a focus on maximizing yield and minimizing side reactions, such as racemization if chiral amines are used. ntu.edu.sgwikipedia.org The N-MOM group is stable to the neutral or basic conditions typically employed for these coupling reactions. adichemistry.com

A variety of coupling agents have been developed, broadly classified into categories such as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. ntu.edu.sgdrugs.com

| Coupling Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and cost-effective. DCC's urea (B33335) byproduct is insoluble and can be filtered off. ntu.edu.sgwikipedia.org EDC's byproduct is water-soluble, simplifying workup. drugs.com Often used with additives like HOBt to increase efficiency and suppress side reactions. wikipedia.org |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Highly efficient, especially for sterically hindered couplings and for minimizing racemization. wikipedia.orgwikipedia.org Does not cause guanidinylation of primary amines, a potential side reaction with uronium salts. wikipedia.org |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU | Very fast and efficient coupling reagents. ntu.edu.sgwikipedia.org HATU is particularly effective due to the formation of a highly reactive OAt ester. drugs.comwikipedia.org COMU is noted for its high reactivity and stability. drugs.com |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation transforms the molecule into N-(methoxymethyl)pyrrole. The decarboxylation of the parent compound, pyrrole-2-carboxylic acid, has been studied and is known to be subject to acid catalysis, particularly in strongly acidic aqueous solutions. youtube.comwikipedia.org The mechanism is proposed to proceed through the addition of water to the carboxyl group of the protonated pyrrole (B145914), which facilitates the cleavage of the C-C bond. youtube.com

For this compound, the presence of the N-MOM group influences the electronic properties of the pyrrole ring. The N-MOM group is generally considered electron-donating, which would increase the electron density of the pyrrole ring. This electronic effect could stabilize the ring against the protonation required to initiate decarboxylation, potentially necessitating more forcing conditions (e.g., higher temperatures or stronger acids) compared to the unprotected pyrrole-2-carboxylic acid. kinampark.com Alternative modern decarboxylation methods, such as photoredox-catalyzed reactions, could also be explored, although their application to this specific substrate is not widely documented. organic-chemistry.org

Reactivity of the N-Methoxymethyl Group

The N-methoxymethyl (MOM) group serves as a protecting group for the pyrrole nitrogen. Its primary chemical reactivity is centered on its deliberate cleavage under specific conditions to yield the N-H pyrrole.

Selective Cleavage and Deprotection Strategies of the N-Methoxymethyl Group

The removal of the N-MOM group is a critical step in many synthetic sequences to unmask the pyrrole nitrogen. As an acetal-type protecting group, it is most commonly cleaved under acidic conditions. adichemistry.comwikipedia.org A variety of reagents and methods can be employed for this deprotection, with the choice depending on the sensitivity of other functional groups in the molecule. For this compound, it is crucial to select conditions that selectively cleave the N-MOM group without promoting unwanted side reactions of the carboxylic acid, such as esterification if an alcohol is used as a solvent or reagent.

Common deprotection strategies involve the use of Brønsted or Lewis acids.

| Reagent Class | Specific Reagents | Typical Conditions and Notes |

|---|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), Trifluoroacetic acid (TFA) | Often used in a solvent like methanol (B129727), water, or THF. adichemistry.com For instance, refluxing in methanol with a catalytic amount of concentrated HCl is a common method. Care must be taken to avoid esterification of the carboxylic acid if an alcohol solvent is used. |

| Lewis Acids | Boron trichloride (B1173362) (BCl₃), Trimethylsilyl iodide (TMSI), Magnesium bromide (MgBr₂) | These reagents can effect cleavage under non-aqueous conditions, which can be advantageous. BCl₃ is a powerful reagent often used at low temperatures. TMSI is also highly effective but can be corrosive. |

| Other Methods | Triflic acid (CF₃SO₃H) with methanol/trimethyl orthoformate | A reported procedure for deprotecting N-MOM groups on other heterocyclic systems involves heating with triflic acid in the presence of methanol and a water scavenger, which was found to be effective where other methods failed. |

Transformations Involving the Pyrrole Ring System

Electrophilic Aromatic Substitution Patterns on the Pyrrole Nucleus

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. However, the presence of the electron-withdrawing methoxymethyl (MOM) group on the nitrogen and the carboxylic acid group at the C-2 position significantly deactivates the ring, making electrophilic substitution more challenging compared to unsubstituted pyrrole.

Generally, electrophilic substitution on pyrrole occurs preferentially at the C-2 or C-5 positions due to the superior stabilization of the resulting cationic intermediate through resonance. youtube.com With the C-2 position occupied by a carboxylic acid, electrophilic attack is anticipated to occur at the C-5 position, and to a lesser extent, at the C-4 position. The electron-withdrawing nature of the N-MOM and C-2 carboxyl groups directs incoming electrophiles primarily to the C-4 and C-5 positions.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a potent method for the formylation of electron-rich aromatic and heterocyclic compounds. chemtube3d.comquimicaorganica.orgorganic-chemistry.org This reaction introduces a formyl group onto the pyrrole ring. For 1-substituted pyrroles, the ratio of α- to β-formylated products is influenced by steric and electronic factors of the substituent. rsc.org In the case of this compound, formylation is expected to occur at the C-5 position, yielding 5-formyl-1-(methoxymethyl)pyrrole-2-carboxylic acid. The reaction proceeds through the formation of an iminium cation, followed by nucleophilic attack by the pyrrole ring and subsequent hydrolysis. chemtube3d.com

Halogenation: Halogenation of pyrrole derivatives can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of pyrroles. Studies on related ethyl 5-methyl-1H-pyrrole-2-carboxylate have shown that electrophilic chlorination occurs on the pyrrole ring. chemtube3d.com Bromination of ethyl pyrrole-2-carboxylate can also be performed, leading to compounds such as ethyl 4-bromopyrrole-2-carboxylate. sigmaaldrich.com For this compound, halogenation is predicted to occur at the C-4 and/or C-5 positions, depending on the reaction conditions and the halogenating agent used.

Nitration and Sulfonation: Direct nitration and sulfonation of pyrroles can be challenging due to the sensitivity of the pyrrole ring to strong acids, which can lead to polymerization. nih.gov However, milder reagents and conditions can be employed. For instance, nitration can be achieved using reagents like nitronium tetrafluoroborate. Sulfonation can be carried out using sulfur trioxide-pyridine complex. For this compound, these reactions would be expected to yield the corresponding 4- and/or 5-substituted derivatives.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound The following table is based on the reactivity of analogous pyrrole derivatives and represents predicted outcomes.

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Formyl-1-(methoxymethyl)pyrrole-2-carboxylic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro- and/or 5-Chloro-1-(methoxymethyl)pyrrole-2-carboxylic acid |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo- and/or 5-Bromo-1-(methoxymethyl)pyrrole-2-carboxylic acid |

| Nitration | NO₂BF₄ | 4-Nitro- and/or 5-Nitro-1-(methoxymethyl)pyrrole-2-carboxylic acid |

| Sulfonation | SO₃·pyridine | 1-(Methoxymethyl)pyrrole-2-sulfonic acid-5-carboxylic acid |

Oxidative Transformations of the Pyrrole Ring and Substituents

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the substitution pattern of the pyrrole.

Oxidation with Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes and other oxidation reactions. masterorganicchemistry.com The reaction of m-CPBA with imines can lead to oxaziridines, amides, or other oxidation products depending on the substitution. researchgate.net For pyrrole derivatives, oxidation can lead to the formation of pyrrolinones. For example, t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates have been oxidized with o-chloranil in the presence of methanol to yield the corresponding 5-methoxypyrrolin-2-one derivatives. nii.ac.jp A similar transformation can be anticipated for this compound, likely yielding a 5-oxo-pyrrolin-2-one derivative.

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in alkenes and alkynes, typically yielding aldehydes, ketones, or carboxylic acids after workup. masterorganicchemistry.com The aromatic system of pyrrole can also undergo ozonolysis, leading to ring-opened products. The specific products formed would depend on the reaction conditions and the subsequent workup procedure (reductive or oxidative). For this compound, ozonolysis would be expected to cleave the pyrrole ring, potentially leading to the formation of dicarbonyl compounds or their derivatives after further transformation.

Table 2: Predicted Oxidative Transformations of this compound The following table is based on the reactivity of analogous pyrrole derivatives and represents predicted outcomes.

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 5-Oxo-1-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid |

| Oxidation | o-Chloranil, Methanol | 5-Methoxy-5-oxo-1-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid |

| Ozonolysis | 1. O₃; 2. Reductive workup (e.g., DMS) | Ring-opened dicarbonyl products |

Hydrogenation and Reduction Pathways of the Pyrrole System

The pyrrole ring can be reduced to its corresponding saturated heterocycle, pyrrolidine. The carboxylic acid group at the C-2 position can also be reduced to a primary alcohol. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of aromatic rings. However, the reduction of pyrroles can sometimes be challenging due to catalyst poisoning by the nitrogen atom. This can often be overcome by using specific catalysts or acidic conditions. The hydrogenation of carboxylic acids to alcohols can also be achieved catalytically, though it often requires harsh conditions. libretexts.org For this compound, catalytic hydrogenation could potentially lead to the reduction of the pyrrole ring to a pyrrolidine, the reduction of the carboxylic acid to an alcohol, or both, depending on the catalyst (e.g., Rh/C, Ru/C) and reaction conditions (pressure, temperature).

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the pyrrole ring and the carboxylic acid. The reduction of a carboxylic acid with LiAlH₄ proceeds via an intermediate aldehyde to furnish a primary alcohol. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.comkhanacademy.org The pyrrole ring can also be reduced by LiAlH₄, although this is less common than catalytic hydrogenation. The reduction of this compound with LiAlH₄ would likely result in the formation of [1-(methoxymethyl)pyrrolidin-2-yl]methanol.

Diimide Reduction: Diimide (N₂H₂), generated in situ from reagents like hydrazine (B178648) and an oxidant, is a milder reducing agent that typically reduces non-polar carbon-carbon double and triple bonds. libretexts.orgorganicreactions.orgwikipedia.orgyoutube.com It offers a metal-free alternative to catalytic hydrogenation. wikipedia.org Diimide reductions are known to proceed with syn-addition of hydrogen. wikipedia.org While less common for aromatic systems, under certain conditions, it could potentially be used for the partial or complete reduction of the pyrrole ring in this compound, offering a degree of selectivity.

Table 3: Predicted Hydrogenation and Reduction Reactions of this compound The following table is based on established reduction methods for pyrroles and carboxylic acids and represents predicted outcomes.

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Rh/C, Ru/C) | 1-(Methoxymethyl)pyrrolidine-2-carboxylic acid and/or [1-(Methoxymethyl)pyrrolidin-2-yl]methanol |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | [1-(Methoxymethyl)pyrrolidin-2-yl]methanol |

| Diimide Reduction | Hydrazine, Oxidant | 1-(Methoxymethyl)pyrrolidine-2-carboxylic acid |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms for Synthetic Routes

The synthesis of 1-(methoxymethyl)pyrrole-2-carboxylic acid can be logically approached through two key transformations: the introduction of the methoxymethyl group onto the pyrrole (B145914) nitrogen and the subsequent carboxylation at the C2 position.

N-Methoxymethylation of Pyrrole:

A plausible route for the N-functionalization of pyrrole to form 1-(methoxymethyl)pyrrole (B2757978) is an adaptation of the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org For the synthesis of an N-substituted pyrrole, a suitable amine is reacted with a 1,4-dicarbonyl compound, often under acidic conditions. wikipedia.orgorganic-chemistry.org

The proposed mechanism for N-methoxymethylation is as follows:

Deprotonation: Pyrrole is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to abstract the acidic N-H proton, forming the resonance-stabilized pyrrolide anion.

Nucleophilic Attack: The pyrrolide anion then undergoes a nucleophilic substitution reaction with chloromethyl methyl ether (MOM-Cl). The nitrogen atom of the pyrrolide attacks the electrophilic methylene (B1212753) carbon of MOM-Cl, displacing the chloride ion and forming the N-C bond.

C2-Carboxylation of 1-(Methoxymethyl)pyrrole:

Pyrroles are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution, with a strong preference for the C2 position. researchgate.netresearchgate.netpearson.comonlineorganicchemistrytutor.compearson.com This preference is attributed to the greater stabilization of the positive charge in the resulting carbocation intermediate through resonance, involving the nitrogen lone pair. quora.com

A common method for the carboxylation of pyrroles is the Vilsmeier-Haack reaction, which typically yields an aldehyde, followed by oxidation. Alternatively, direct carboxylation can be achieved using a strong organolithium base to deprotonate the C2 position, followed by quenching with carbon dioxide.

The proposed mechanism for C2-carboxylation via lithiation is as follows:

Directed Ortho-Metalation: The methoxymethyl group on the nitrogen can act as a directing group. Treatment of 1-(methoxymethyl)pyrrole with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures results in the regioselective deprotonation at the C2 position, forming a 2-lithiopyrrole intermediate.

Electrophilic Quenching: The highly nucleophilic 2-lithiopyrrole intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice). The lithium salt of the carboxylic acid is formed.

Protonation: Subsequent workup with a protic acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.

An alternative approach involves the use of N-alkoxycarbonyl pyrroles, which can be synthesized from O-substituted carbamates and 2,5-dimethoxytetrahydrofuran. nih.govbath.ac.ukorganic-chemistry.orgbath.ac.uk These protected pyrroles can then be acylated at the C2 position. bath.ac.uk

The choice of catalysts and reagents is critical in directing the reaction towards the desired product with high selectivity and yield.

For N-Methoxymethylation:

Bases: The selection of the base for the deprotonation of pyrrole is crucial. Strong bases like NaH ensure complete deprotonation, leading to higher yields of the N-substituted product. Weaker bases may result in an equilibrium, leading to incomplete reaction.

Solvents: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the pyrrolide salt and facilitate the reaction with the alkylating agent.

For C2-Carboxylation:

Organolithium Reagents: The choice of the organolithium reagent can influence the regioselectivity. The methoxymethyl group directs the lithiation to the C2 position.

Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

Quenching Agent: The use of high-purity, solid carbon dioxide is essential for efficient carboxylation.

The following table summarizes the key reagents and their roles:

| Reaction Step | Reagent/Catalyst | Function | Impact on Selectivity and Yield |

| N-Methoxymethylation | Sodium Hydride (NaH) | Strong base for deprotonation | Ensures complete formation of the pyrrolide anion, leading to higher yields. |

| Chloromethyl methyl ether (MOM-Cl) | Alkylating agent | Provides the methoxymethyl group. Purity is key to avoiding side products. | |

| C2-Carboxylation | n-Butyllithium (n-BuLi) | Strong base for lithiation | Directs carboxylation to the C2 position. |

| Carbon Dioxide (CO2) | Electrophile | Source of the carboxyl group. | |

| Hydrochloric Acid (HCl) | Acid for workup | Protonates the carboxylate to yield the final product. |

In the context of the Paal-Knorr synthesis of N-substituted pyrroles, acid catalysts such as acetic acid, p-toluenesulfonic acid, or Lewis acids like iron(III) chloride are employed to facilitate the condensation and cyclization-dehydration steps. mdpi.comresearchgate.net The use of specific catalysts can influence reaction times and yields. researchgate.net For instance, enzyme-catalyzed Paal-Knorr reactions have also been developed, offering mild reaction conditions and high yields. nih.gov

Kinetic Studies of Key Chemical Transformations

For the electrophilic substitution of pyrroles, the reaction rate is significantly faster than that of benzene (B151609) due to the electron-donating nature of the nitrogen heteroatom, which stabilizes the transition state leading to the sigma complex. pearson.com The rate of electrophilic substitution on the pyrrole ring is also influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen can decrease the reactivity of the pyrrole ring towards electrophiles.

A study on the kinetics of the reaction of substituted benzenediazonium (B1195382) ions with various pyrroles indicated an SE2 mechanism with a steady-state intermediate. researchgate.net

Investigation of Reactive Intermediates and Transition States

The synthesis of this compound proceeds through several key reactive intermediates and transition states.

N-Methoxymethylation Intermediates:

Pyrrolide Anion: This is a key nucleophilic intermediate formed after the deprotonation of pyrrole. It is a resonance-stabilized anion.

Transition State: The transition state for the SN2 reaction involves the partial formation of the N-C bond and the partial breaking of the C-Cl bond in chloromethyl methyl ether.

C2-Carboxylation Intermediates:

2-Lithiopyrrole: This is a highly reactive organometallic intermediate where the C2 carbon of the pyrrole ring bears a negative charge and is ionically bonded to a lithium cation.

Sigma Complex (Arenium Ion): In the context of general electrophilic substitution on the pyrrole ring, the attack of an electrophile leads to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the substitution. For attack at the C2 position, the positive charge is delocalized over three atoms, including the nitrogen, which provides significant stabilization. onlineorganicchemistrytutor.comquora.comquora.com In contrast, attack at the C3 position results in a less stable intermediate where the positive charge is delocalized over only two carbon atoms and does not directly involve the nitrogen in the same stabilizing manner. quora.com

Transition States: The formation of the sigma complex proceeds through a high-energy transition state. The energy of this transition state is lower for attack at the C2 position compared to the C3 position, explaining the kinetic preference for C2 substitution. pearson.com

The following table lists the proposed intermediates and their significance:

| Reaction Step | Intermediate/Transition State | Description | Significance |

| N-Methoxymethylation | Pyrrolide Anion | Anionic form of pyrrole | Key nucleophile in the N-alkylation step. |

| C2-Carboxylation | 2-Lithiopyrrole | Organometallic intermediate | Highly reactive nucleophile for the carboxylation reaction. |

| C2-Carboxylation | Sigma Complex (Arenium Ion) | Resonance-stabilized carbocation | Determines the regioselectivity of electrophilic substitution. |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations and Molecular Modeling

The electronic structure of a molecule dictates its geometry, stability, and reactivity. Advanced computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these characteristics.

The three-dimensional structure of 1-(Methoxymethyl)pyrrole-2-carboxylic acid is characterized by the planar pyrrole (B145914) ring and the rotatable methoxymethyl and carboxylic acid substituents. Geometry optimization calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can determine the most stable conformation of the molecule. researchgate.net

For the parent compound, pyrrole-2-carboxylic acid, studies have shown that it can exist in different conformations, primarily defined by the orientation of the carboxylic acid group relative to the pyrrole ring (s-cis and s-trans). researchgate.net The presence of the N-methoxymethyl group in this compound introduces additional conformational flexibility around the N-CH2 and CH2-O bonds. The most stable conformer would likely feature a geometry that minimizes steric hindrance between the substituents. In the solid state, pyrrole-2-carboxylic acid is known to form cyclic dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net It is plausible that this compound would also exhibit such intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Pyrrole-2-Carboxylic Acid System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.37 | ||

| C2-C3 | 1.39 | ||

| C3-C4 | 1.42 | ||

| C4-C5 | 1.38 | ||

| C5-N1 | 1.38 | ||

| C2-C(OOH) | 1.48 | ||

| N1-C(H2OCH3) | 1.45 | ||

| C2-N1-C5 | 108.5 | ||

| N1-C2-C(OOH) | 120.2 | ||

| O=C-O-H | ~180 (for trans) |

Note: These values are illustrative and based on typical data for pyrrole derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals provide insights into the electrophilic and nucleophilic nature of different sites within a molecule. researchgate.net

For pyrrole systems, the HOMO is typically distributed over the pyrrole ring, indicating its susceptibility to electrophilic attack. The introduction of an electron-withdrawing carboxylic acid group at the 2-position and a methoxymethyl group at the 1-position will modulate the energy and localization of these frontier orbitals. The carboxylic acid group would be expected to lower the energy of both the HOMO and LUMO, making the molecule more resistant to oxidation but potentially more susceptible to nucleophilic attack at the carbonyl carbon. The methoxymethyl group, being weakly electron-donating, might slightly raise the HOMO energy.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrrole

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values. The exact energies are dependent on the computational method and basis set used.

Reaction Pathway Modeling and Energy Profiles

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms.

The pyrrole ring can participate in a variety of organic reactions. Computational studies have been performed to understand the mechanisms of reactions such as cycloadditions, where the pyrrole can act as a diene, and electrophilic substitutions. rsc.org For instance, the reaction of pyrrole with atomic oxygen has been investigated using high-level computational methods to characterize different reaction pathways, including addition to the carbon atoms or the nitrogen atom. researchgate.net Such studies reveal that addition to the carbon atoms is generally more favorable. researchgate.net

By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the most likely products of a reaction. For reactions that can lead to multiple stereoisomers, the relative energies of the transition states leading to these isomers can be calculated to predict the stereoselectivity. While specific reaction modeling for this compound is not available, the principles derived from studies on similar pyrrole derivatives would be applicable. For example, in a Diels-Alder reaction, the facial selectivity (endo vs. exo) could be predicted by comparing the activation barriers of the corresponding transition states. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Theoretical calculations can predict the vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For pyrrole-2-carboxylic acid, DFT calculations have been used to assign the vibrational modes of its conformers and dimeric species. researchgate.net Similarly, for this compound, theoretical vibrational spectra could be calculated to aid in the interpretation of experimental data.

The prediction of NMR spectra through quantum chemical calculations has become a routine tool in structure elucidation. acs.org Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. acs.org Such calculations for this compound would be invaluable for confirming its structure and assigning the signals in its experimental NMR spectra. capes.gov.br

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are crucial for the structural elucidation of organic molecules. For this compound, density functional theory (DFT) methods would typically be employed to predict the 1H and 13C NMR spectra. These calculations would involve optimizing the molecular geometry of the compound and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus.

The predicted chemical shifts would then be compared to experimentally obtained spectra to confirm the structure. A data table, such as the one hypothetically presented below, would be generated to summarize these findings.

Table 1: Hypothetical Calculated vs. Experimental 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Note: This data is illustrative as no experimental or computational studies are currently available.)

| Atom Number | Calculated 1H Shift (ppm) | Experimental 1H Shift (ppm) | Calculated 13C Shift (ppm) | Experimental 13C Shift (ppm) |

|---|---|---|---|---|

| H3 | - | - | - | - |

| H4 | - | - | - | - |

| H5 | - | - | - | - |

| -OCH2- | - | - | - | - |

| -OCH3 | - | - | - | - |

| -COOH | - | - | - | - |

| C2 | - | - | - | - |

| C3 | - | - | - | - |

| C4 | - | - | - | - |

| C5 | - | - | - | - |

| -OCH2- | - | - | - | - |

| -OCH3 | - | - | - | - |

| -COOH | - | - | - | - |

Vibrational Frequency Analysis for Infrared (IR) Spectroscopy

Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the harmonic vibrational frequencies using methods such as DFT, a theoretical IR spectrum can be generated. This spectrum would show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups, such as the C=O stretch of the carboxylic acid, the C-O-C stretches of the methoxymethyl group, and the various C-H and N-C bonds of the pyrrole ring.

A comparison of the calculated frequencies with experimental IR data would help in assigning the observed spectral bands to specific molecular vibrations. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other theoretical approximations.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm-1) for this compound (Note: This data is illustrative as no experimental or computational studies are currently available.)

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| O-H stretch (acid) | - | - | - |

| C=O stretch (acid) | - | - | - |

| C-O-C stretch (ether) | - | - | - |

| Pyrrole ring stretch | - | - | - |

Analysis of Intermolecular Interactions and Aggregation Phenomena

The study of intermolecular interactions is fundamental to understanding the physical properties and biological activity of a compound. For this compound, the carboxylic acid group is a primary site for strong hydrogen bonding, potentially leading to the formation of dimers in the solid state or in non-polar solvents. The pyrrole nitrogen, while substituted, and the ether oxygen of the methoxymethyl group can also act as hydrogen bond acceptors.

Applications As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Pyrrole-Containing Scaffolds

The strategic placement of the carboxylic acid and the N-protection makes this compound an ideal starting point for synthesizing intricate molecules where the pyrrole (B145914) core is central.

Pyrrole-2-carboxylic acid is a common structural motif found in numerous marine alkaloids. chim.itresearchgate.net The synthesis of these natural products often begins with a pyrrole-2-carboxylic acid derivative. N-protection is a critical early step in these syntheses to enable selective functionalization of the pyrrole ring. For instance, in the synthesis of complex pyrrole-aminoimidazole (P-2-AI) alkaloids, such as the phakellins and oroidins, a pyrrole-2-carboxylic acid unit is coupled with other fragments. psu.edunih.gov The use of an N-protected version, such as 1-(methoxymethyl)pyrrole-2-carboxylic acid, would prevent undesired N-acylation and allow for clean amide bond formation via the carboxyl group.

The synthesis of the lamellarin family of alkaloids, which are known for their significant cytotoxic activities, also relies on precursors derived from pyrrole-2-carboxylic acid. chim.it These syntheses involve building complex, multi-ring systems onto the pyrrole core, a process that benefits from the stability and specific reactivity offered by an N-protected starting material.

Table 1: Representative Pyrrole-Containing Natural Product Classes Synthesized from Pyrrole-2-Carboxylic Acid Scaffolds This interactive table showcases natural product families where N-protected pyrrole-2-carboxylic acid derivatives are key synthetic precursors.

| Natural Product Class | Representative Compound | Key Synthetic Strategy |

|---|---|---|

| Pyrrole-Aminoimidazole Alkaloids | Oroidin, Ageliferin | Coupling of a protected pyrrole-2-carboxylic acid with a guanidinylated amino acid derivative. researchgate.netpsu.edu |

| Lamellarin Alkaloids | Lamellarin K | Stepwise construction of diarylated and fused ring systems starting from an N-protected pyrrole. chim.it |

The construction of fused heterocyclic systems, where the pyrrole ring is merged with another ring, is a significant area of organic synthesis. This compound and its esters are ideal substrates for these reactions. For example, a recently developed method for synthesizing pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves the reaction of alkyl (NH)-pyrrole-2-carboxylates with 2-fluoronitroarenes. nih.gov Using an N-MOM protected pyrrole-2-carboxylate in this type of reaction would proceed similarly, leading to a fused system that retains the MOM group, which could be removed or kept for subsequent synthetic steps.

Another common strategy for building fused pyrroles is through intramolecular cyclization reactions. The carboxylic acid functionality of this compound can be converted into other functional groups (e.g., ketones, esters) that can then participate in cyclization reactions with a side chain attached to the pyrrole ring, leading to diverse structures like pyrrolopyridines and other fused systems. nih.gov

Intermediates in Medicinal Chemistry Programs

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. biolmolchem.combiolmolchem.com Consequently, derivatives of this compound are valuable intermediates in the discovery of new therapeutic agents.

A prominent example of the utility of N-protected pyrrole-2-carboxylic acids is in the development of new treatments for tuberculosis. Researchers have designed and synthesized a series of pyrrole-2-carboxamide derivatives that act as potent inhibitors of the mycobacterial membrane protein MmpL3. nih.gov The synthesis of these compounds started from N-protected (using Boc or SEM, which are functionally similar to MOM) 4-bromo-1H-pyrrole-2-carboxylic acid. This intermediate underwent Suzuki coupling reactions to introduce various aryl groups, followed by amide coupling and deprotection to yield the final drug candidates. nih.gov The N-methoxymethyl analogue would be an equally viable starting material for such a synthetic campaign.

Table 2: Examples of Synthesized Pyrrole-2-Carboxamide MmpL3 Inhibitors and Their Activity This interactive table shows the biological activity of different pyrrole derivatives, illustrating the structure-activity relationships that can be explored using an N-protected pyrrole-2-carboxylic acid core. Data sourced from Zhao, H., et al. (2022). nih.gov

| Compound | R1 Group (at C4) | R2 Group (Amide) | MIC (μg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|---|

| 1 | 2,4-Dichlorophenyl | Cyclohexyl | 0.008 |

| 14 | Phenyl | Adamantan-2-yl | 0.06 |

| 17 | 2-Fluorophenyl | Adamantan-2-yl | 0.004 |

| 31 | 2-Fluoro-3-pyridyl | Adamantan-2-yl | <0.002 |

| 38 | 2-Methoxy-3-pyridyl | Adamantan-2-yl | <0.002 |

The true value of this compound in medicinal chemistry lies in its role as a precursor to more complex, highly functionalized intermediates. The MOM-protected pyrrole ring is stable to a wide range of reaction conditions, allowing for selective chemical transformations.

For example, the carboxylic acid group can be readily converted into an amide, ester, or ketone. Meanwhile, other positions on the pyrrole ring can be functionalized through reactions such as bromination followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This modular approach allows chemists to rapidly generate a library of diverse compounds for biological screening. The MOM group ensures that the pyrrole nitrogen does not interfere with these transformations and can be cleanly removed at a later stage if the N-H functionality is desired in the final molecule. nih.gov

Table 3: Key Transformations of N-MOM-Pyrrole-2-Carboxylic Acid Derivatives This interactive table summarizes the synthetic utility of the N-MOM-pyrrole scaffold for creating advanced pharmaceutical intermediates.

| Position | Reaction Type | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| C2-COOH | Amide Coupling | Amine, Coupling Agent (e.g., TBTU, EDCI) | C2-CONR2 |

| C2-COOH | Esterification | Alcohol, Acid Catalyst | C2-COOR |

| C4/C5 | Halogenation | NBS, NCS | C4/C5-Br, C4/C5-Cl |

| C4/C5-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst | C4/C5-Aryl |

Role in Advanced Materials and Polymer Precursors

While less common than its application in medicinal chemistry, N-substituted pyrrole derivatives are also used in materials science. Polypyrrole is a well-known conducting polymer, but its poor solubility and processability limit its applications. Introducing substituents onto the pyrrole ring, including at the nitrogen position, can modify the polymer's properties.

The polymerization of a monomer like this compound could lead to a polymer with improved solubility in organic solvents due to the MOM groups. Subsequent cleavage of these groups from the polymer backbone would yield a functionalized polypyrrole with pendant carboxylic acid groups. These groups could then be used to chelate metal ions, act as sensor sites, or be cross-linked to form robust films or hydrogels. While specific research on the polymerization of this compound is not widely reported, the principles of N-substituted pyrrole polymerization suggest it as a viable strategy for creating novel functional materials.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of single-enantiomer chiral compounds is of paramount importance in medicinal chemistry and materials science. While there is no specific literature on the stereoselective synthesis of chiral derivatives of this compound, general principles of asymmetric synthesis can be applied.

The introduction of chirality could be achieved through several strategies. One approach involves the use of a chiral auxiliary attached to the carboxylic acid group to direct a subsequent stereoselective reaction on the pyrrole ring. Another method could involve an asymmetric catalytic reaction, for instance, a stereoselective hydrogenation of a double bond introduced onto a side chain.

The development of synthetic routes to chiral derivatives of this compound would expand its utility as a building block for creating complex, three-dimensional structures with specific biological activities or chiroptical properties. The synthesis of chiral heterocycles is an active area of research, with various methods being developed for different ring systems. cymitquimica.comnih.govcore.ac.uk

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis

¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 1-(Methoxymethyl)pyrrole-2-carboxylic acid , one would expect to observe distinct signals for the protons on the pyrrole (B145914) ring, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons of the methoxymethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning these protons to their specific locations within the structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyrrole H-3 |

| Data not available | Data not available | Data not available | Pyrrole H-4 |

| Data not available | Data not available | Data not available | Pyrrole H-5 |

| Data not available | Data not available | Data not available | -CH₂- (methoxymethyl) |

| Data not available | Data not available | Data not available | -OCH₃ (methoxymethyl) |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. For This compound , signals would be expected for the four carbons of the pyrrole ring, the carboxylic acid carbon, the methylene carbon, and the methyl carbon of the methoxymethyl group.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C-2 (pyrrole) |

| Data not available | C-3 (pyrrole) |

| Data not available | C-4 (pyrrole) |

| Data not available | C-5 (pyrrole) |

| Data not available | -COOH |

| Data not available | -CH₂- (methoxymethyl) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are used to further elucidate the structure of a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different parts of the molecule, such as the methoxymethyl group to the pyrrole nitrogen.

No experimental 2D NMR data for This compound has been found in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For This compound (C₇H₉NO₃), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. This technique would be used to assess the purity of a sample of This compound and to obtain its mass spectrum. The retention time from the GC and the fragmentation pattern from the MS would serve as identifiers for the compound. No GC-MS data for this specific compound is currently available in public databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the identification of functional groups and electronic transitions within a molecule.

For carboxylic acids, IR spectroscopy is particularly informative. The O-H stretching vibration of the carboxylic acid group typically appears as a very broad and strong absorption band in the region of 2500–3300 cm⁻¹. This broadening is a characteristic result of hydrogen bonding, which forms dimeric structures in the condensed phase. libretexts.orglibretexts.org The carbonyl (C=O) stretching frequency of the carboxylic acid dimer is typically observed near 1710 cm⁻¹. libretexts.orglibretexts.org In a monomeric state, this peak would be expected to shift to a higher wavenumber by about 25 cm⁻¹ or more. libretexts.orglibretexts.org The presence of the pyrrole ring and the methoxymethyl group would also contribute to the IR spectrum with their characteristic C-H, C-N, and C-O stretching and bending vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrrole itself exhibits a π-π* transition. researchgate.net The introduction of a carboxylic acid and a methoxymethyl group to the pyrrole ring is expected to influence the position and intensity of these absorption bands. Unconjugated carboxylic acids generally absorb around 210 nm, which is often too low for routine observation. libretexts.org However, the conjugation with the pyrrole ring in this compound would likely shift the absorption to a more accessible wavelength. For comparison, pyrrole-2-carboxylic acid shows UV/Visible absorption maxima that can be viewed in spectral databases. nist.govnist.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a related compound, 1H-Pyrrole-2-carboxylic acid, X-ray diffraction analysis has revealed that the molecules form centrosymmetric dimers in the crystal structure through N-H···O and O-H···O hydrogen bonds. researchgate.net It is plausible that this compound would also exhibit hydrogen bonding patterns in its solid state, likely involving the carboxylic acid groups forming dimers. The substitution of the N-H proton with a methoxymethyl group would preclude the N-H···O hydrogen bond seen in the parent pyrrole-2-carboxylic acid, potentially leading to different crystal packing arrangements.

Vibrational Spectroscopy and Potential Energy Distribution Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. A complete assignment of these modes can be achieved through computational methods, such as Density Functional Theory (DFT), coupled with a Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net

PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode. researchgate.netresearchgate.net This allows for a precise and unambiguous assignment of the observed spectral bands. For instance, in a study of pyrrole-2-carboxylic acid, DFT calculations were used to examine the vibrational frequencies of its conformers and dimeric structures, with assignments supported by normal coordinate calculations. researchgate.net Such an analysis for this compound would involve calculating the theoretical vibrational spectrum and then using PED to assign specific motions, like the C=O stretch, the O-H bend, the pyrrole ring vibrations, and the vibrations of the methoxymethyl group, to the calculated frequencies. This detailed vibrational analysis is crucial for understanding the molecule's conformational properties and intermolecular interactions. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Achievements

The study of pyrrole-2-carboxylic acids, including the specific compound 1-(methoxymethyl)pyrrole-2-carboxylic acid, stands at a confluence of synthetic innovation and burgeoning biological application. Historically, pyrrole-2-carboxylic acid was identified as a degradation product of sialic acids and a metabolite derived from the oxidation of D-hydroxyproline isomers. Research has since evolved, establishing this class of compounds as crucial starting materials for synthesizing porphyrins and other biologically active substances. researchgate.net A significant achievement in the field is the recognition of the pyrrole-2-carboxylic acid scaffold as a key pharmacophore, leading to the development of derivatives with a wide spectrum of physiological activities. nih.govmdpi.com

Key achievements in the synthesis of pyrrole-2-carboxylic acid derivatives include the development of versatile, large-scale procedures that avoid moisture-sensitive organometallic reagents. orgsyn.org The reactivity of the pyrrole (B145914) ring system and its substituents has been extensively studied; for instance, electrophilic substitution reactions such as bromination and acylation have been shown to occur at specific positions on the ring, influenced by the existing substituents. The N-substituent, such as the methoxymethyl group in this compound, plays a crucial role in modulating the electronic properties and reactivity of the pyrrole ring. The methoxymethyl group, often used as a protecting group in organic synthesis, can be cleaved under acidic conditions, offering a pathway to N-unsubstituted pyrroles. wikipedia.org

The biological significance of this class of compounds is underscored by the discovery of naturally occurring pyrrole-2-carboxaldehyde derivatives from various sources like fungi and plants, some of which feature a methoxymethyl group. nih.gov Furthermore, synthetic derivatives have shown promise in diverse therapeutic areas. For example, certain pyrrole-2-carboxamides act as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target in the treatment of drug-resistant tuberculosis. nih.gov Other derivatives have been identified as potassium-competitive acid blockers for treating acid-related gastrointestinal diseases nih.gov and as agents that can inhibit the formation of bacterial biofilms. nih.gov

Emerging Synthetic Strategies for Functionalized Pyrrole-2-carboxylic Acids

The demand for structurally diverse and functionally complex pyrrole-2-carboxylic acids has driven the development of innovative synthetic methodologies. These emerging strategies often focus on efficiency, sustainability, and the ability to introduce a wide range of functional groups with high selectivity.

One notable advancement is the use of mechanosynthesis , a solvent-free or low-solvent technique that utilizes mechanical force to drive chemical reactions. A recent study demonstrated the mechanosynthesis of pyrrole-2-carboxylic acids via a copper-catalyzed spiroannulation and ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill. organic-chemistry.org This method is lauded for its high efficiency, minimal solvent usage, and lack of need for external heating. organic-chemistry.org

Metal-catalyzed reactions continue to be a cornerstone of modern synthetic chemistry, and their application to pyrrole synthesis is no exception.

Copper-catalyzed reactions: An efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed using a copper/iodine-mediated oxidative annulation. organic-chemistry.org This method avoids harsh oxidants and proceeds with high selectivity. organic-chemistry.org

Iron-containing catalysts: Researchers have achieved quantitative yields of alkyl 1H-pyrrole-2-carboxylates by reacting pyrroles with carbon tetrachloride and alcohols in the presence of iron catalysts. researchgate.net

Novel cyclization strategies are also expanding the toolkit for synthesizing functionalized pyrroles. The 1,3-dipolar cycloaddition of azomethine ylides with olefins has been developed as a diverse route to novel pyrrole derivatives. nih.gov Another approach involves the ring transformation of 1,2-thiazolium salts through sulfur extrusion to yield pyrrole-2-carboxylic acid derivatives. researchgate.net

Enzymatic and bio-inspired synthesis represents a green and highly selective alternative to traditional chemical methods.